2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound (CAS: 843625-19-4, MDL: MFCD04015622) is a 1,2,4-triazole-based acetamide derivative with a methoxyphenyl substituent at position 5 of the triazole ring and a 2-methoxy-5-methylphenyl group attached to the acetamide moiety. Its molecular formula is C₂₀H₂₂N₆O₃S, with an average mass of 434.50 g/mol and a monoisotopic mass of 434.1434 g/mol . The structural features include:
- Triazole core: A 4-amino-4H-1,2,4-triazole scaffold, known for its role in enhancing biological activity through hydrogen bonding and π-π interactions.
- 2-Methoxy-5-methylphenyl acetamide: Provides steric bulk and modulates pharmacokinetic properties.
- Thioether linkage (-S-): Enhances metabolic stability compared to oxygen analogs.
This compound is part of a broader class of triazole-acetamide derivatives studied for their anti-inflammatory, antimicrobial, and antiexudative activities .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-4-9-16(27-3)15(10-12)21-17(25)11-28-19-23-22-18(24(19)20)13-5-7-14(26-2)8-6-13/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOUAWBGNVSDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds like 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole have been found to inhibit monoamine oxidase
Mode of Action
It’s known that similar compounds can inhibit certain enzymes, which suggests that this compound might also act as an inhibitor. The compound could bind to its target enzyme and prevent it from catalyzing its usual reactions.
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide belongs to the triazole family, which is known for its diverse biological activities. This article examines its biological activity, focusing on antimicrobial and anticancer properties, and highlights relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring that contributes to its biological activity. The presence of a sulfanyl group and various aromatic substitutions enhances its potential as a pharmaceutical agent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.44 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .
Key Findings:
- Gram-positive bacteria: Effective against S. aureus with MIC values of approximately 20–40 µM.
- Gram-negative bacteria: Showed activity against E. coli, although less potent compared to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound has been evaluated for its anticancer potential through various assays. In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis.
Case Study:
In a screening of a drug library on multicellular spheroids, a triazole compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent . The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell metabolism.
The biological effects of this compound are attributed to its ability to:
- Inhibit enzymes involved in DNA replication.
- Modulate signaling pathways that control cell growth and apoptosis.
These mechanisms are still under investigation but are critical for understanding the therapeutic potential of this compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related triazole-acetamide derivatives (Table 1), focusing on substituent effects and biological activity.
Table 1: Structural Comparison of Selected Triazole-Acetamide Derivatives
Table 2: Pharmacological Profiles of Triazole-Acetamide Analogues
Key Insights
Substituent Position Matters :
- The 4-methoxyphenyl group in the target compound provides optimal spatial arrangement for receptor binding compared to the 2-methoxy isomer .
- Trifluoromethyl substitution () enhances antimicrobial activity due to increased electronegativity and resistance to oxidative metabolism .
Thioether vs. Sulfonyl Linkages :
- Thioether-containing derivatives (e.g., target compound) exhibit longer plasma half-lives than sulfonyl analogs (e.g., compounds) due to reduced susceptibility to hydrolysis .
Activity-Structure Relationships: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on aryl rings correlate with higher anti-inflammatory and antimicrobial potency . Methoxy groups improve solubility but may reduce binding affinity if positioned ortho to the triazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
